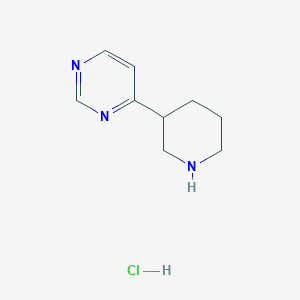

Chlorhydrate de 4-(3-pipéridinyl)pyrimidine

Vue d'ensemble

Description

“4-(3-Piperidinyl)pyrimidine hydrochloride” is a compound that contains a pyrimidine ring and a piperidine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of pyrimidines and piperidines has been widely studied . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “4-(3-Piperidinyl)pyrimidine dihydrochloride” is C9H15Cl2N3. Its average mass is 236.141 Da and its monoisotopic mass is 235.064301 Da .Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The reactions of piperidines have been widely studied and several methods for their synthesis have been described .Applications De Recherche Scientifique

Applications anticancéreuses

Les dérivés de la pipéridine ont été trouvés pour présenter des effets antiprolifératifs et antimétastatiques sur divers types de cancers, in vitro et in vivo . De même, les médicaments à base de pyrimidine ont également été utilisés dans les thérapies anticancéreuses .

Applications antimicrobiennes

Les dérivés de la pipéridine et de la pyrimidine ont tous deux montré des propriétés antimicrobiennes . Ils peuvent être utilisés dans le développement de médicaments pour lutter contre diverses infections microbiennes.

Applications antivirales

Les médicaments à base de pyrimidine ont été utilisés dans les thérapies antivirales . Ils peuvent inhiber la réplication des virus, ce qui les rend utiles dans le traitement des infections virales.

Applications antipaludiques

Les dérivés de la pyrimidine ont été utilisés dans le développement de médicaments antipaludiques . Ils peuvent inhiber la croissance des parasites Plasmodium, qui causent le paludisme.

Applications anti-inflammatoires et analgésiques

Les dérivés de la pipéridine ont été utilisés comme agents anti-inflammatoires et analgésiques . Ils peuvent réduire l'inflammation et la douleur, ce qui les rend utiles dans le traitement de conditions telles que l'arthrite.

Applications anti-Alzheimer

Les dérivés de la pipéridine ont été utilisés dans le développement de médicaments pour le traitement de la maladie d'Alzheimer . Ils peuvent aider à améliorer les fonctions cognitives et à ralentir la progression de la maladie.

Applications antipsychotiques

Les dérivés de la pipéridine ont été utilisés dans le développement de médicaments antipsychotiques . Ils peuvent aider à gérer les symptômes de troubles mentaux comme la schizophrénie.

Mécanisme D'action

Target of Action

The primary target of 4-(3-Piperidinyl)pyrimidine hydrochloride is the Cholesterol 24-Hydroxylase (CH24H) , also known as CYP46A1 . CH24H is a brain-specific cytochrome P450 enzyme that plays a crucial role in metabolizing cholesterol into 24S-hydroxycholesterol (24HC) for regulating brain cholesterol homeostasis .

Mode of Action

4-(3-Piperidinyl)pyrimidine hydrochloride interacts with its target, CH24H, by inhibiting its function . The compound binds to CH24H in a unique binding mode, as revealed by the X-ray crystal structure of CH24H in complex with the compound . This interaction results in the inhibition of the conversion of cholesterol to 24HC .

Biochemical Pathways

The inhibition of CH24H disrupts the primary pathway for cholesterol elimination in the brain . Normally, CH24H converts cholesterol to 24HC, which can then be eliminated from the brain through the blood-brain barrier . By inhibiting CH24H, 4-(3-Piperidinyl)pyrimidine hydrochloride reduces the levels of 24HC, thereby affecting brain cholesterol homeostasis .

Pharmacokinetics

This is crucial for its efficacy, given that its target, CH24H, is predominantly expressed in the brain .

Result of Action

The inhibition of CH24H by 4-(3-Piperidinyl)pyrimidine hydrochloride leads to a reduction in the levels of 24HC in the brain . This impacts the regulation of brain cholesterol homeostasis

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-(3-Piperidinyl)pyrimidine hydrochloride in lab experiments include its low cost and its ability to be synthesized from a variety of starting materials. Additionally, 4-(3-Piperidinyl)pyrimidine hydrochloride is relatively stable and has a long shelf life. The main limitation of using 4-(3-Piperidinyl)pyrimidine hydrochloride in lab experiments is its potential toxicity, as it has been shown to be toxic to certain types of cells.

Orientations Futures

For the use of 4-(3-Piperidinyl)pyrimidine hydrochloride in scientific research include further investigations into its potential therapeutic effects, such as its ability to reduce inflammation and improve cognitive function. Additionally, further research could be done to better understand its mechanism of action and to determine its potential toxicity. Additionally, further research could be done to explore its potential use as an anti-fungal agent and to investigate its potential use in other therapeutic applications. Finally, further research could be done to explore its potential use in other scientific research applications, such as its potential use in drug development, nanotechnology, and biochemistry.

Safety and Hazards

Propriétés

IUPAC Name |

4-piperidin-3-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-12-9;/h3,5,7-8,10H,1-2,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKIALGJBQPQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}propanenitrile](/img/structure/B1485932.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-3-pyrrolidinol dihydrochloride](/img/structure/B1485934.png)

![3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride](/img/structure/B1485935.png)

![1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride](/img/structure/B1485937.png)

![5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1485938.png)

![N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine](/img/structure/B1485948.png)

![4-Azatricyclo[5.2.2.0~2,6~]undec-8-ylmethanol hydrochloride](/img/structure/B1485951.png)